7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the quinazolinone class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors One common synthetic route includes the condensation of 2,4-dimethoxyaniline with an appropriate aldehyde to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the aromatic rings or piperazine moiety.
Scientific Research Applications
7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Research has shown potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound’s properties make it suitable for use in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(4-methylpiperazin-1-yl)-4-(2,4-dimethoxyphenyl)quinazoline
- 7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one
- 6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one
Uniqueness
What sets 7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-24-6-8-25(9-7-24)21-22-13-17-18(23-21)10-14(11-19(17)26)16-5-4-15(27-2)12-20(16)28-3/h4-5,12-14H,6-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZRHUFUIIYSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.